molecular formula C9H19NO B13471503 2,2-Diethyl-6-methylmorpholine

2,2-Diethyl-6-methylmorpholine

Cat. No.: B13471503
M. Wt: 157.25 g/mol
InChI Key: WEZDOMUPZCXOIO-UHFFFAOYSA-N
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Description

2,2-Diethyl-6-methylmorpholine is an organic compound belonging to the morpholine family Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-6-methylmorpholine typically involves the reaction of diethylamine with formaldehyde and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the desired morpholine derivative.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-6-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various alkyl halides or sulfonates; reactions often require the presence of a base to facilitate nucleophilic attack.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the morpholine ring.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

2,2-Diethyl-6-methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites on target molecules, influencing their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Morpholine: The parent compound, lacking the ethyl and methyl substitutions, is a simpler structure with different chemical properties.

    2,6-Dimethylmorpholine: Similar in structure but with two methyl groups instead of ethyl and methyl groups.

    2,2-Diethylmorpholine: Contains two ethyl groups but lacks the additional methyl group.

Uniqueness: 2,2-Diethyl-6-methylmorpholine’s unique combination of ethyl and methyl groups imparts distinct chemical properties, such as altered reactivity and solubility, making it suitable for specific applications where other morpholine derivatives may not be as effective.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2,2-diethyl-6-methylmorpholine

InChI

InChI=1S/C9H19NO/c1-4-9(5-2)7-10-6-8(3)11-9/h8,10H,4-7H2,1-3H3

InChI Key

WEZDOMUPZCXOIO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC(O1)C)CC

Origin of Product

United States

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